molecular formula C13H17N B14739941 2-Methyl-5-(3-methylcyclohex-3-en-1-yl)pyridine CAS No. 1134-38-9

2-Methyl-5-(3-methylcyclohex-3-en-1-yl)pyridine

Cat. No.: B14739941
CAS No.: 1134-38-9
M. Wt: 187.28 g/mol
InChI Key: WPMGDPCSPDBTGE-UHFFFAOYSA-N
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Description

2-Methyl-5-(3-methylcyclohex-3-en-1-yl)pyridine is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a 2-methyl group and a 3-methylcyclohex-3-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(3-methylcyclohex-3-en-1-yl)pyridine typically involves the alkylation of a pyridine derivative with a suitable cyclohexene precursor. One common method involves the reaction of 2-methylpyridine with 3-methylcyclohex-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(3-methylcyclohex-3-en-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

2-Methyl-5-(3-methylcyclohex-3-en-1-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(3-methylcyclohex-3-en-1-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(3-methylcyclohex-3-en-1-yl)pyridine is unique due to its combination of a pyridine ring with a substituted cyclohexene group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

1134-38-9

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

2-methyl-5-(3-methylcyclohex-3-en-1-yl)pyridine

InChI

InChI=1S/C13H17N/c1-10-4-3-5-12(8-10)13-7-6-11(2)14-9-13/h4,6-7,9,12H,3,5,8H2,1-2H3

InChI Key

WPMGDPCSPDBTGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C1)C2=CN=C(C=C2)C

Origin of Product

United States

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